molecular formula C9H15NO3 B138141 Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate CAS No. 146945-54-2

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B138141
CAS No.: 146945-54-2
M. Wt: 185.22 g/mol
InChI Key: POSHZMBKCKHNLM-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms, making it a versatile scaffold in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHZMBKCKHNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)CCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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